3-Hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylic acid
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Overview
Description
3-Hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylic acid is a chemical compound known for its unique structure and properties It features a four-membered oxetane ring with two pairs of geminal methyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a diol precursor can undergo intramolecular cyclization under acidic or basic conditions to form the oxetane ring.
Introduction of Hydroxy and Carboxylic Acid Groups: The hydroxy and carboxylic acid groups can be introduced through functional group transformations. For example, oxidation reactions can convert alcohol groups to carboxylic acids, and hydroxylation reactions can introduce hydroxy groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carboxylic acid group can yield alcohols.
Scientific Research Applications
3-Hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylic acid exerts its effects depends on its interactions with molecular targets. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,2,4,4-tetramethyloxetane: Lacks the carboxylic acid group but shares the oxetane ring structure.
2,2,4,4-Tetramethyloxetane-3-carboxylic acid: Similar structure but lacks the hydroxy group.
Uniqueness
3-Hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid functional groups on the oxetane ring
Properties
CAS No. |
15045-31-5 |
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Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
3-hydroxy-2,2,4,4-tetramethyloxetane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O4/c1-6(2)8(11,5(9)10)7(3,4)12-6/h11H,1-4H3,(H,9,10) |
InChI Key |
HCYLJZNYUQTWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(O1)(C)C)(C(=O)O)O)C |
Origin of Product |
United States |
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